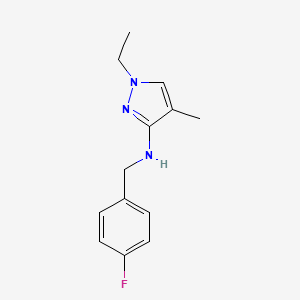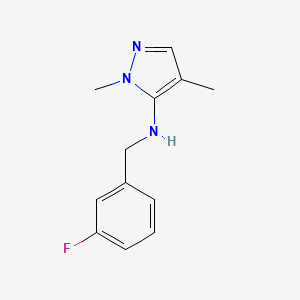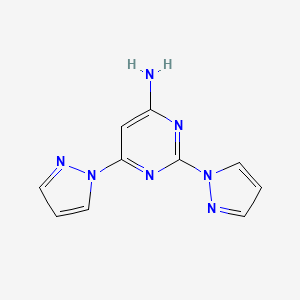
1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-etil-N-(4-fluorobencil)-4-metil-1H-pirazol-3-amina es un compuesto orgánico sintético que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo etilo, un grupo fluorobencilo y un grupo metilo unidos a un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-etil-N-(4-fluorobencil)-4-metil-1H-pirazol-3-amina generalmente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción del grupo etilo: El grupo etilo se puede introducir mediante alquilación usando haluros de etilo en presencia de una base como hidruro de sodio o carbonato de potasio.
Unión del grupo fluorobencilo: El grupo fluorobencilo se puede unir mediante una reacción de sustitución nucleofílica usando cloruro de 4-fluorobencilo y una base adecuada.
Metilación: El grupo metilo se puede introducir mediante reacciones de metilación usando yoduro de metilo o sulfato de dimetilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-etil-N-(4-fluorobencil)-4-metil-1H-pirazol-3-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo fluorobencilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Cloruro de 4-fluorobencilo en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos de pirazol correspondientes.
Reducción: Formación de derivados de pirazol reducidos.
Sustitución: Formación de derivados de pirazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
La 1-etil-N-(4-fluorobencil)-4-metil-1H-pirazol-3-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias, analgésicas o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la síntesis de productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción de la 1-etil-N-(4-fluorobencil)-4-metil-1H-pirazol-3-amina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, el antagonismo de los receptores o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- 1-etil-N-(4-fluorobencil)-1H-pirazol-4-amina
- 1-etil-N-(4-fluorobencil)-3-metil-1H-pirazol-4-carboxamida
- 1-etil-N-(4-fluorobencil)-4-piperidinamina
Singularidad
La 1-etil-N-(4-fluorobencil)-4-metil-1H-pirazol-3-amina es única debido a la disposición específica de sus grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C13H16FN3 |
|---|---|
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Clave InChI |
FCBNWPLVQLPJDN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)NCC2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11737309.png)
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737311.png)
![([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine](/img/structure/B11737320.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737322.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737325.png)
